molecular formula C12H8Cl6O B8236067 Endrin aldehyde CAS No. 77287-19-5

Endrin aldehyde

Cat. No.: B8236067
CAS No.: 77287-19-5
M. Wt: 380.9 g/mol
InChI Key: HCTWZIFNBBCVGM-UHFFFAOYSA-N
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Description

Endrin aldehyde is a breakdown product of endrin, an organochlorine compound that was widely used as an insecticide, rodenticide, and piscicide. Endrin itself was first produced in 1950 by Shell and Velsicol Chemical Corporation. This compound is a colorless to off-white solid that is formed when endrin is exposed to light or other environmental conditions . Due to its persistence in the environment and potential toxicity, endrin and its derivatives, including this compound, have been banned or restricted in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Endrin aldehyde is typically formed as a degradation product of endrin. The isomerization of endrin to this compound can occur under high temperatures or in the presence of catalytic surfaces . This process is often observed during gas chromatography analysis, where the thermal conditions can induce the conversion of endrin to this compound and endrin ketone .

Industrial Production Methods: There are no specific industrial production methods for this compound as it is primarily a degradation product rather than a compound synthesized for commercial use. Its formation is usually an unintended consequence of the breakdown of endrin in environmental or analytical settings .

Chemical Reactions Analysis

Types of Reactions: Endrin aldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from the reactions of this compound include endrin ketone and various less chlorinated derivatives depending on the specific reaction conditions .

Mechanism of Action

Endrin aldehyde exerts its toxic effects primarily through its interaction with the central nervous system. It antagonizes the action of gamma-aminobutyric acid (GABA) at GABA-A receptors, effectively blocking the GABA-induced uptake of chloride ions. This results in hyperexcitability of the central nervous system, which can lead to convulsions, seizures, and potentially death . Additionally, this compound has been reported to enhance reactive oxygen species in liver and brain tissues, contributing to its toxic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific formation pathway and its particular interaction with GABA-A receptors. While other organochlorine compounds like DDT also degrade into various products, the specific neurotoxic mechanism of this compound sets it apart .

Properties

IUPAC Name

3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTWZIFNBBCVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8Cl6O
Record name ENDRIN ALDEHYDE
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DSSTOX Substance ID

DTXSID10860011
Record name 1,1,2,2a,6a,6b-Hexachlorodecahydro-2,3,6-(methanetriyl)cyclopropa[cd]azulene-5-carbaldehyde
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Molecular Weight

380.9 g/mol
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Physical Description

Endrin aldehyde is a solid., Solid; [CAMEO]
Record name ENDRIN ALDEHYDE
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Record name Endrin aldehyde
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Solubility

In water 2.4X10-2 mg/L at 25 °C
Record name ENDRIN ALDEHYDE
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Vapor Pressure

0.0000002 [mmHg], 2X10-7 mm Hg at 25 °C
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CAS No.

7421-93-4, 77287-19-5
Record name ENDRIN ALDEHYDE
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Record name 1,2,4-Methenocyclopenta[cd]pentalene-5-carboxaldehyde, 2,2a,3,3,4,7-hexachlorodecahydro-, (1R,2R,2aR,4S,4aS,5R,6aR,6bR,7S)-rel-
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Record name Endrin aldehyde
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Record name 1,1,2,2a,6a,6b-Hexachlorodecahydro-2,3,6-(methanetriyl)cyclopropa[cd]azulene-5-carbaldehyde
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Record name ENDRIN ALDEHYDE
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Melting Point

Melting point: 235 °C, with decomposition
Record name ENDRIN ALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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